molecular formula C15H12N2O2 B8115533 4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione

4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione

Cat. No.: B8115533
M. Wt: 252.27 g/mol
InChI Key: BTYSIDSTHDDAJW-UHFFFAOYSA-N
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Description

4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of an isoquinoline core structure substituted with a methylpyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione typically involves the reaction of isoquinoline-1,3-dione with 1-methylpyrrole under specific conditions. One common method is the aza-Friedel–Crafts reaction, which is catalyzed by chiral phosphoric acid. This reaction enables the enantioselective synthesis of the compound with high yields and excellent enantioselectivities .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., chiral phosphoric acids). The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while reduction can lead to the formation of reduced isoquinoline compounds.

Scientific Research Applications

4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-isoindoline-1,3-dione: This compound shares a similar isoindoline core structure but lacks the methylpyrrole moiety.

    Indole derivatives: These compounds contain an indole ring and exhibit similar biological activities.

Uniqueness

4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(1-methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-17-8-4-5-10(17)9-13-11-6-2-3-7-12(11)14(18)16-15(13)19/h2-9H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYSIDSTHDDAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C2C3=CC=CC=C3C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104546-89-5
Record name 1104546-89-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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